An In-depth Technical Guide to the Mechanism of Action of ZK756326 Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of ZK756326 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK756326 dihydrochloride (B599025) is a synthetic, nonpeptide small molecule that has been identified as a potent and selective full agonist for the C-C chemokine receptor 8 (CCR8).[1][2][3][4][5] As a research tool, ZK756326 is instrumental in elucidating the physiological and pathological roles of CCR8, a G-protein coupled receptor (GPCR) implicated in various immune responses and a promising therapeutic target in immuno-oncology. This guide provides a comprehensive overview of the mechanism of action of ZK756326, detailing its interaction with CCR8, the subsequent signaling cascades, and the experimental protocols used for its characterization.
Core Mechanism of Action: CCR8 Agonism
The primary mechanism of action of ZK756326 dihydrochloride is its function as a full agonist at the CCR8 receptor.[3][4][5] This means that it binds to and activates the receptor, mimicking the effect of the endogenous ligand, chemokine (C-C motif) ligand 1 (CCL1), also known as I-309.[1][4] The activation of CCR8 by ZK756326 initiates a series of intracellular signaling events that are characteristic of GPCR activation.
Quantitative Data: Binding Affinity and Specificity
The potency of ZK756326 as a CCR8 agonist has been quantified through competitive binding assays. These experiments measure the ability of ZK756326 to displace the natural ligand, CCL1, from the receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.
| Parameter | Value | Description | Reference |
| IC50 | 1.8 µM | Concentration of ZK756326 required to inhibit 50% of the binding of CCL1 (I-309) to CCR8. | [1][2][3][4][5] |
Further studies have demonstrated the selectivity of ZK756326 for CCR8 over other GPCRs. While highly selective, some off-target binding has been observed at higher concentrations.
| Receptor Family | Selectivity | Notes | Reference |
| Other Chemokine Receptors | >28-fold | ZK756326 shows high specificity for CCR8 compared to 26 other tested GPCRs. | [6] |
| Serotonergic Receptors (5-HT1A, 5-HT2B, 5-HT6) | Lower | IC50 values in the range of 4.4 - 5.9 µM have been observed. | [6] |
| Adrenergic Receptor (α2A) | Lower | An IC50 of <20 µM has been reported. | [6] |
Signaling Pathways Activated by ZK756326
Upon binding of ZK756326, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. CCR8 is known to couple primarily to Gαi and Gαq proteins. The activation of these G-proteins initiates distinct downstream signaling cascades.
Intracellular Calcium Mobilization
A key and readily measurable consequence of CCR8 activation by ZK756326 is the rapid increase in the concentration of intracellular free calcium ([Ca2+]i).[1][3][5] This is a hallmark of Gαq-PLC activation. The generated inositol (B14025) trisphosphate (IP3) diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This calcium signal then propagates further downstream signaling events.
Extracellular Acidification
ZK756326 has been shown to stimulate extracellular acidification in cells expressing human CCR8.[1][3] The extracellular acidification rate (ECAR) is an indicator of the rate of glycolysis. This suggests that CCR8 activation by ZK756326 can modulate cellular metabolism, a crucial aspect of immune cell function.
Experimental Protocols
The characterization of ZK756326's mechanism of action relies on a suite of in vitro cellular assays. Below are the detailed methodologies for the key experiments.
Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of ZK756326 for the CCR8 receptor.
Methodology:
-
Cell Preparation: Jurkat cells stably expressing human CCR8 are harvested and washed.
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Reagent Preparation: A fluorescently labeled version of CCL1 (e.g., hCCL1AF647) is used as the reporter ligand. A series of dilutions of ZK756326 are prepared.
-
Incubation: The cells are incubated in the dark at room temperature with a fixed concentration of the fluorescently labeled CCL1 and varying concentrations of ZK756326.
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Measurement: The fluorescence intensity of the cell suspension is measured using a flow cytometer or a fluorescence plate reader. The fluorescence signal is proportional to the amount of labeled CCL1 bound to the CCR8 receptors.
-
Data Analysis: The percentage of inhibition of labeled CCL1 binding is calculated for each concentration of ZK756326. The IC50 value is then determined by fitting the data to a dose-response curve.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of CCR8 by ZK756326.
Methodology:
-
Cell Plating: Cells engineered to express CCR8 (e.g., U87 MG cells) are seeded into a 96-well microplate.[6]
-
Dye Loading: The cells are loaded with a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 3).[6][7] These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium.
-
Agonist Addition: The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.[7][8] A baseline fluorescence reading is taken, after which a solution of ZK756326 is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is monitored in real-time immediately following the addition of the agonist.[8]
-
Data Analysis: The change in fluorescence intensity over time is analyzed to determine the magnitude and kinetics of the intracellular calcium response.
Extracellular Acidification Assay
This assay measures the rate of proton extrusion from cells, providing an indirect measure of glycolytic activity.
Methodology:
-
Cell Seeding: CCR8-expressing cells are seeded in a microplate.
-
Assay Preparation: The standard cell culture medium is replaced with a low-buffered assay medium. A pH-sensitive fluorescent probe is added to the medium.[9]
-
Agonist Addition: ZK756326 is added to the wells.
-
Fluorescence Measurement: The plate is incubated in a fluorescence plate reader, and the fluorescence of the pH-sensitive probe is measured kinetically over time.[9] A decrease in extracellular pH leads to a change in the fluorescence of the probe.
-
ECAR Calculation: The rate of change in fluorescence is used to calculate the extracellular acidification rate (ECAR), typically expressed in mpH/min.
Conclusion
ZK756326 dihydrochloride is a valuable pharmacological tool for the study of CCR8 biology. Its well-characterized mechanism as a potent and selective full agonist allows for the targeted activation of this receptor and the investigation of its downstream signaling pathways and cellular functions. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the role of CCR8 in health and disease, and to evaluate the therapeutic potential of modulating this important chemokine receptor.
References
- 1. bms.com [bms.com]
- 2. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 5. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bmglabtech.com [bmglabtech.com]
